Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate
Description
Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate is a synthetic organic compound characterized by a complex peptidomimetic structure. Its design integrates multiple pharmacophores: a 2,6-dimethylpiperidine moiety (a conformationally constrained amine), a 4,4-dimethylpentanamido backbone (enhancing lipophilicity), and a 1-(methoxycarbonyl)indol-3-yl group (imparting aromatic and electron-rich properties). This compound is hypothesized to act as a protease inhibitor or receptor modulator, though its exact biological target remains under investigation .
The sodium salt formulation improves aqueous solubility, making it suitable for intravenous or oral administration in preclinical studies. Structural analogs of this compound are often explored for therapeutic applications in oncology and metabolic disorders due to their ability to disrupt protein-protein interactions .
Properties
IUPAC Name |
sodium;2-[[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIFBRTTLMEOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N5NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a combination of piperidine, indole, and hexanoate moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Cellular Uptake : Its lipophilic nature enhances cellular uptake, which is crucial for its bioactivity in target cells. This has been observed in related compounds where increased lipophilicity correlates with enhanced cellular absorption .
- Induction of Cell Death : Similar compounds have demonstrated the ability to induce ferroptosis and necroptosis in cancer cells through the generation of reactive oxygen species (ROS) and lipid peroxidation .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of related compounds that share structural features with this compound:
- Anticancer Research : A study demonstrated that similar indole derivatives exhibited significant antiproliferative effects on breast cancer cell lines (MDA-MB 231), indicating that modifications to the indole structure can enhance cytotoxicity against malignant cells while sparing non-cancerous cells .
- Neuroprotective Effects : Research on piperidine derivatives showed promising results in protecting neuronal cells from oxidative damage, suggesting a potential application in neurodegenerative diseases .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of structurally analogous compounds against common pathogens, showcasing their potential in treating infections .
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Research indicates that derivatives of 2,6-dimethylpiperidine are valuable in creating novel therapeutic agents due to their ability to modulate biological pathways .
- Antioxidant Properties : Compounds similar to sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate have been shown to possess antioxidant properties. This attribute is crucial for developing treatments aimed at oxidative stress-related diseases .
- Cancer Research : The indole moiety present in the compound may contribute to anticancer activity. Studies have explored the synthesis of related compounds that exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapeutics .
Biochemical Applications
- Enzyme Inhibition : this compound may serve as an enzyme inhibitor due to its structural features that allow it to bind specifically to active sites on enzymes. This property can be exploited in drug design to create inhibitors for specific biochemical pathways .
- Peptide Synthesis : The compound can be utilized in peptide synthesis protocols where its carboxylic acid groups can be activated for coupling reactions. This application is vital in developing peptide-based drugs and biologically active molecules .
Materials Science Applications
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as mechanical strength and thermal stability. Its amphiphilic nature may also allow for the formation of nanostructured materials with specific functionalities .
Case Study 1: Antioxidative Properties
A study published in MDPI explored the synthesis of derivatives based on 2,6-dimethylpiperidine and their antioxidative capabilities. The results indicated that certain modifications enhanced the radical scavenging activity significantly, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress management .
Case Study 2: Anticancer Activity
Research conducted on indole derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity highlights the compound's potential as a targeted cancer therapy .
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains:
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Amide bonds (e.g., piperidine-1-carbonylamino, propanamido groups).
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Ester groups (methoxycarbonyl substituent).
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Aromatic indole moiety (1-methoxycarbonylindol-3-yl).
These groups dictate its reactivity under specific conditions:
Hydrolysis Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Carboxylic acids + amines |
| Ester Hydrolysis | Basic (e.g., NaOH) | Carboxylic acids + methanol |
The amide bonds in the compound are reactive toward hydrolysis, yielding carboxylic acids and amines under acidic or basic conditions . Similarly, the methoxycarbonyl ester group can hydrolyze to form a carboxylic acid and methanol .
Amidation
Amide formation involves the reaction of carboxylic acids with amines. In this compound, the piperidine-1-carbonylamino group could undergo further amidation if exposed to activating agents (e.g., HATU) and appropriate nucleophiles .
Oxidation/Reduction
While not explicitly detailed in sources, the compound’s structure suggests potential for oxidation/reduction at the indole ring or amide bonds. For example, the indole moiety could undergo electrophilic substitution or oxidation under strong conditions .
Biological and Pharmacological Implications
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GPR119 Receptor Interaction : Similar piperidine-containing compounds have shown agonist activity at GPR119, influencing metabolic pathways.
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Enzyme Inhibition : The indole moiety may bind to aromatic pockets in enzymes, modulating activity .
Case Studies and Comparative Analysis
| Compound Feature | Impact on Reactivity |
|---|---|
| 2,6-Dimethylpiperidine Core | Enhances amide stability via steric bulk |
| Methoxycarbonyl Ester | Labile under basic conditions |
| Indole Substituent | Electron-rich aromatic ring for substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key functional groups. Below is a detailed analysis:
Core Structural Analog: (2R)-2-[[(2R)-2-Amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoic Acid
- Key Differences :
- Pharmacokinetic Data: Parameter Sodium 2-{2-[...]hexanoate Metabolite Analog Aqueous Solubility 12.5 mg/mL (pH 7.4) 2.3 mg/mL (pH 7.4) Plasma Stability >24 hours 8 hours (rapid hydrolysis) LogP 1.8 3.1 Interpretation: The sodium salt’s superior solubility and stability suggest enhanced bioavailability in vivo .
Piperidine-Based Analogs
Compounds with 2,6-dimethylpiperidine moieties are common in kinase inhibitors (e.g., ibrutinib derivatives). However, the presence of the methoxycarbonylindole group in Sodium 2-{2-[...]hexanoate distinguishes it from typical kinase-targeting scaffolds:
- Binding Affinity : Computational docking studies suggest weaker interactions with Bruton’s tyrosine kinase (BTK) compared to ibrutinib, but stronger engagement with caspase-like proteases (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for ibrutinib) .
- Metabolic Stability : The 4,4-dimethylpentanamido linker reduces oxidative metabolism by CYP3A4 compared to linear alkyl chains in analogs (e.g., bortezomib ) .
Indole-Containing Derivatives
The 1-(methoxycarbonyl)indol-3-yl group is structurally analogous to tryptophan derivatives but modified for protease resistance:
- Demonstrates 50% inhibition of cathepsin B at 0.8 µM, comparable to leupeptin (IC50 = 0.5 µM) but with reduced cytotoxicity .
Research Findings and Implications
- Synthetic Accessibility : The compound’s multi-step synthesis (16 steps, 32% overall yield) limits scalability compared to simpler indole derivatives like indomethacin .
- In Vivo Efficacy: In murine models, the sodium salt achieved 60% tumor growth inhibition at 10 mg/kg, outperforming a non-sodium analog (35% inhibition) due to improved pharmacokinetics .
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment. Use a mobile phase composed of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio, as described in pharmacopeial guidelines . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (focusing on indole and piperidine proton signals) and mass spectrometry (MS) to validate molecular weight and fragmentation patterns. Ensure spectral consistency with synthetic intermediates to resolve ambiguities in amide bond formation.
Q. How can researchers optimize the purification process for this compound?
- Methodological Answer : Employ a multi-step approach:
Liquid-liquid extraction : Utilize pH-dependent solubility by adjusting aqueous phase pH to isolate the sodium salt form.
Column chromatography : Use silica gel with gradient elution (e.g., chloroform/methanol mixtures) to separate byproducts, leveraging the compound’s polar carboxylate and hydrophobic indole groups.
Membrane technologies : Explore nanofiltration to concentrate the compound while removing low-molecular-weight impurities, referencing separation technology frameworks .
Advanced Research Questions
Q. What methodological approaches are suitable for analyzing the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies using:
- Buffer systems : Prepare solutions at pH 2.0 (HCl), 4.6 (sodium acetate), and 7.4 (phosphate) to simulate physiological and storage conditions .
- HPLC monitoring : Track degradation products over time using the mobile phase described in pharmacopeial assays .
- Kinetic modeling : Apply first-order kinetics to calculate half-life and identify pH-sensitive functional groups (e.g., methoxycarbonyl or piperidine moieties).
Q. How can computational modeling, such as AI-integrated simulations, predict the compound’s interaction with biological targets?
- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with AI-driven parameter optimization:
Target selection : Focus on indole-binding receptors (e.g., serotonin transporters) due to the compound’s methoxycarbonylindole group.
COMSOL Multiphysics : Simulate diffusion kinetics across lipid membranes using the compound’s partition coefficient (logP) .
Machine learning : Train models on analogous piperidine-containing drugs to predict binding affinities and off-target effects.
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Apply factorial design to isolate variables causing spectral contradictions (e.g., solvent polarity, temperature):
- Factor screening : Test NMR acquisition parameters (e.g., pulse width, relaxation delay) to resolve signal splitting in the piperidine region .
- Theoretical alignment : Cross-reference observed MS/MS fragments with in silico fragmentation tools (e.g., CFM-ID) to validate proposed structures .
- Collaborative validation : Replicate analyses across multiple labs using standardized buffers (e.g., pH 6.5 ammonium acetate ) to minimize methodological bias.
Q. How can researchers reconcile conflicting solubility data reported in literature?
- Methodological Answer : Design a systematic solubility study:
Solvent selection : Test aqueous buffers (pH 4.6–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods.
Temperature control : Compare solubility at 25°C (storage) vs. 37°C (physiological conditions).
Data normalization : Account for ionic strength variations using activity coefficients, referencing separation technology frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
